(5Z)-5-[(4-methoxy-3-methylphenyl)methylidene]-1-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione
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Overview
Description
5-[(4-methoxy-3-methylphenyl)methylidene]-1-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione is a member of barbiturates.
Scientific Research Applications
Supramolecular Structures and Chemoselectivity
Further investigations into related compounds have delved into their supramolecular structures and chemoselective reactions. For example, research on 2,2-dimethyl-5-[3-(4-methylphenyl)-2-propenylidene]-1,3-dioxane-4,6-dione revealed its crystallization behavior and the formation of molecular tetramers and dimers through weak hydrogen bonding Low et al., 2002. Seyfried et al. (2009) explored the chemoselective reactions of 5-benzylidene-3-phenylrhodanine with diazomethanes, leading to the formation of spirocyclopropane derivatives and providing insights into the reactivity of these molecules Seyfried et al., 2009.
Synthetic Applications and Reactions
The synthetic versatility of compounds similar to the one has also been a significant area of research. Studies have demonstrated various reactions, such as the synthesis and reactions of 5-[amino(thiomethyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione, highlighting the potential for creating diverse derivatives with different functional groups Al-Sheikh et al., 2009. Such research underscores the potential for these compounds in developing new materials or pharmaceuticals.
properties
Product Name |
(5Z)-5-[(4-methoxy-3-methylphenyl)methylidene]-1-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
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Molecular Formula |
C14H14N2O3S |
Molecular Weight |
290.34 g/mol |
IUPAC Name |
(5Z)-5-[(4-methoxy-3-methylphenyl)methylidene]-1-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C14H14N2O3S/c1-8-6-9(4-5-11(8)19-3)7-10-12(17)15-14(20)16(2)13(10)18/h4-7H,1-3H3,(H,15,17,20)/b10-7- |
InChI Key |
CJSJRXHMLSWSKZ-YFHOEESVSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=S)N(C2=O)C)OC |
Canonical SMILES |
CC1=C(C=CC(=C1)C=C2C(=O)NC(=S)N(C2=O)C)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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